molecular formula C6H5BFIO2 B11852412 (5-Fluoro-2-iodophenyl)boronic acid

(5-Fluoro-2-iodophenyl)boronic acid

Cat. No.: B11852412
M. Wt: 265.82 g/mol
InChI Key: UMTTVCANYDIBAF-UHFFFAOYSA-N
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Description

(5-Fluoro-2-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BFIO2 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine and iodine atoms at the 5th and 2nd positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-iodophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-iodophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (5-Fluoro-2-iodophenyl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison: (5-Fluoro-2-iodophenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts .

Properties

Molecular Formula

C6H5BFIO2

Molecular Weight

265.82 g/mol

IUPAC Name

(5-fluoro-2-iodophenyl)boronic acid

InChI

InChI=1S/C6H5BFIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H

InChI Key

UMTTVCANYDIBAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)I)(O)O

Origin of Product

United States

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